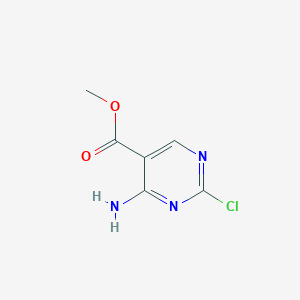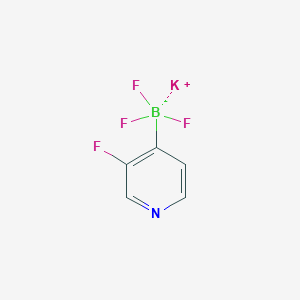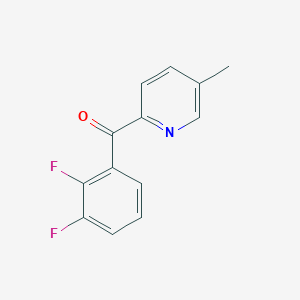
8-Trifluoromethylquinoline-6-boronic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 8-Trifluoromethylquinoline-6-boronic acid is C10H7BF3NO2. The molecular weight is 240.98 g/mol.Chemical Reactions Analysis
As mentioned earlier, 8-Trifluoromethylquinoline-6-boronic acid can participate in Suzuki-Miyaura couplings. This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 392.6±52.0 °C . The predicted density is 1.45±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The predicted pKa is 6.86±0.30 .Aplicaciones Científicas De Investigación
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
8-Trifluoromethylquinoline-6-boronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is widely used to form carbon-carbon bonds, a fundamental step in the synthesis of complex organic molecules. The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which then forms a new bond with an electrophilic organic halide.
Medicinal Chemistry: Drug Discovery
In medicinal chemistry, 8-Trifluoromethylquinoline-6-boronic acid can be used to create diverse libraries of quinoline derivatives . These compounds are of interest due to their potential pharmacological activities. The boronic acid moiety allows for the introduction of various substituents through coupling reactions, aiding in the discovery of new drugs.
Material Science: Sensing Applications
Boronic acids, including 8-Trifluoromethylquinoline-6-boronic acid , are known for their ability to interact with diols and other Lewis bases . This property is exploited in the development of sensors, where the boronic acid can be used to detect the presence of specific analytes based on these interactions.
Environmental Science: Analyte Detection
The sensing capabilities of boronic acids extend to environmental applications . 8-Trifluoromethylquinoline-6-boronic acid can be incorporated into sensors designed to detect environmental pollutants or changes in conditions by reacting with analytes that have diol or Lewis base functionalities.
Analytical Chemistry: Chromatography
In analytical chemistry, 8-Trifluoromethylquinoline-6-boronic acid can be used as a stationary phase in chromatography . Its selective binding to certain molecules allows for the separation of complex mixtures, which is crucial in both qualitative and quantitative analysis.
Biochemistry: Protein Modification
The boronic acid group can form reversible covalent bonds with cis-diols, which are present in the side chains of certain amino acids . This feature is utilized in biochemistry for the site-specific modification of proteins, enabling the study of protein function and the development of targeted therapeutics.
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 8-Trifluoromethylquinoline-6-boronic acid likely participates in transmetalation . This process involves the transfer of a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
It’s known that boronic acids play a crucial role in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Result of Action
As a boronic acid, it’s likely involved in facilitating bond formation during chemical reactions .
Action Environment
The action of 8-Trifluoromethylquinoline-6-boronic acid can be influenced by environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability . The compound’s efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical agents.
Propiedades
IUPAC Name |
[8-(trifluoromethyl)quinolin-6-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3NO2/c12-10(13,14)8-5-7(11(16)17)4-6-2-1-3-15-9(6)8/h1-5,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVOQVNBQLPPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674736 | |
| Record name | [8-(Trifluoromethyl)quinolin-6-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Trifluoromethylquinoline-6-boronic acid | |
CAS RN |
1072951-47-3 | |
| Record name | B-[8-(Trifluoromethyl)-6-quinolinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [8-(Trifluoromethyl)quinolin-6-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Trifluoromethylquinoline-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454206.png)
![Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1454207.png)



![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1454214.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde](/img/structure/B1454216.png)



